![molecular formula C8H15NO5 B8012305 N-Boc-N-methoxy-glycine](/img/structure/B8012305.png)
N-Boc-N-methoxy-glycine
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Overview
Description
N-Boc-N-methoxy-glycine is a derivative of glycine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the carboxyl group is esterified with a methoxy group. This compound is commonly used in organic synthesis, particularly in peptide synthesis, due to its stability and ease of deprotection.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-N-methoxy-glycine typically involves the protection of glycine. The amino group of glycine is first protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The carboxyl group is then esterified using methanol in the presence of an acid catalyst like hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions or the use of eco-friendly solvents, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: N-Boc-N-methoxy-glycine undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed using acidic conditions, such as trifluoroacetic acid, to yield the free amine.
Ester Hydrolysis: The methoxy ester can be hydrolyzed under basic conditions to yield the free carboxylic acid.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the amino group.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid, hydrochloric acid.
Ester Hydrolysis: Sodium hydroxide, potassium hydroxide.
Substitution: Various nucleophiles such as amines or alcohols.
Major Products:
Deprotection: Glycine derivatives.
Ester Hydrolysis: N-Boc-glycine.
Substitution: Substituted glycine derivatives
Scientific Research Applications
Peptide Synthesis
N-Boc-N-methoxy-glycine is commonly used as a building block in the synthesis of peptides, particularly in the formation of β3-amino acid derivatives. The N-Boc protecting group facilitates selective reactions while maintaining the integrity of the amino acid's functional groups.
Case Study: Synthesis of β3-Peptides
A study demonstrated the efficient synthesis of enantiopure N-Boc-β3-amino acid methyl esters from α-amino acids. This method avoids toxic reagents and provides high yields, making it suitable for synthesizing biologically active compounds. The synthesized β3-peptides exhibit remarkable stability against peptidases, enhancing their potential for oral bioavailability .
Table 1: Synthesis Yields of N-Boc-β3-Amino Acids
Amino Acid | Yield (%) |
---|---|
Glycine | 85 |
Alanine | 90 |
Valine | 88 |
Leucine | 87 |
Drug Development
This compound plays a crucial role in the development of prodrugs, which enhance the bioavailability and efficacy of therapeutic agents. For instance, it has been utilized in synthesizing prodrugs that release active compounds under physiological conditions.
Case Study: Prodrug Stability
Research on prodrugs derived from camptothecin revealed that derivatives containing this compound exhibited improved stability in human blood compared to traditional formulations. The study indicated that these prodrugs could effectively release their active forms at physiological pH, demonstrating significant cytotoxicity against cancer cells .
Bioconjugation Techniques
The ability to selectively modify proteins and peptides is essential in biochemistry and drug design. This compound can be employed for selective N-terminal acylation of peptides and proteins, facilitating the introduction of functional groups without disrupting protein structure.
Case Study: Selective Acylation
A method was developed for highly selective N-terminal acylation using this compound as an acylating agent. This approach enables the introduction of various functionalities into proteins, enhancing their utility in chemical biology and biopharmaceutical applications .
Table 2: Selective Acylation Results
Protein | Acylating Agent | Conversion (%) |
---|---|---|
Protein A | 4-Methoxyphenyl Ester | 73 |
Protein B | Gly-His Tag | 100 |
Synthetic Methodologies
Recent advancements in synthetic methodologies utilizing this compound have focused on developing more sustainable and efficient reactions. For example, organo-catalysis has emerged as a prominent technique for facilitating reactions involving this compound.
Case Study: Organo-Catalysis
A study highlighted the use of organo-photocatalysts to promote decarboxylative vinylation reactions with N-Boc-protected amino acids, yielding excellent selectivity and efficiency. This method exemplifies how this compound can contribute to greener synthetic practices in organic chemistry .
Mechanism of Action
The mechanism of action of N-Boc-N-methoxy-glycine primarily involves its role as a protected amino acid derivative. The Boc group provides stability during synthetic processes, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical reactions, including peptide bond formation. The methoxy group can be hydrolyzed to yield the free carboxylic acid, which can then engage in further reactions .
Comparison with Similar Compounds
N-Boc-glycine: Similar in structure but lacks the methoxy ester group.
N-Cbz-glycine: Uses a different protecting group (carbobenzyloxy) instead of Boc.
N-Fmoc-glycine: Uses the fluorenylmethyloxycarbonyl (Fmoc) group for protection.
Uniqueness: N-Boc-N-methoxy-glycine is unique due to the presence of both the Boc protecting group and the methoxy ester, providing dual protection. This dual protection allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis .
Biological Activity
N-Boc-N-methoxy-glycine is a derivative of glycine that has gained attention in the field of medicinal chemistry and peptide synthesis due to its unique properties and potential biological activities. This article explores the biological activity of this compound, focusing on its applications in peptide synthesis, its role as a building block in drug development, and its interactions at the molecular level.
Chemical Structure and Properties
This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and a methoxy group attached to the nitrogen of glycine. The Boc group is commonly used to protect amines during chemical synthesis, allowing for selective reactions without interference from the amine functionality.
Synthesis and Deprotection
The synthesis of this compound typically involves the protection of glycine with the Boc group followed by the introduction of the methoxy group. A mild deprotection method using oxalyl chloride has been reported, which allows for selective removal of the Boc group under mild conditions, yielding high purity products . This method is advantageous for synthesizing complex molecules where maintaining structural integrity is crucial.
1. Peptide Synthesis
This compound serves as a versatile building block in peptide synthesis. Its compatibility with various coupling reactions facilitates the formation of peptides with diverse modifications. For example, it has been utilized in the synthesis of ubiquitinated peptides, which are important for studying protein degradation pathways . The ability to incorporate various functional groups makes it a valuable tool in developing therapeutic peptides.
2. Antimicrobial Properties
Research has indicated that derivatives of this compound exhibit antimicrobial activity. A study demonstrated that certain glycine derivatives possess significant antibacterial and antifungal properties, suggesting potential applications in developing new antimicrobial agents . The mechanism of action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
3. Neuropharmacological Effects
Emerging evidence suggests that this compound may influence neurotransmitter systems. Specifically, it has been shown to interact with serotonin receptors, potentially modulating mood and anxiety-related behaviors . This interaction highlights its potential as a candidate for developing treatments for psychiatric disorders.
Case Study 1: Ubiquitination Pathways
In a recent study, this compound was employed to synthesize ubiquitinated histone peptides. The study confirmed that these peptides retained their structural integrity and biological activity post-synthesis, demonstrating the compound's utility in studying protein modifications involved in gene regulation .
Case Study 2: Antimicrobial Activity Assessment
A series of experiments evaluated the antimicrobial efficacy of this compound derivatives against various pathogens. Results indicated that modifications to the methoxy group significantly affected antibacterial potency, with certain derivatives exhibiting enhanced activity compared to standard antibiotics .
Data Table: Biological Activity Overview
Properties
IUPAC Name |
2-[methoxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO5/c1-8(2,3)14-7(12)9(13-4)5-6(10)11/h5H2,1-4H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKVZJKYGMNUOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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